3-Pyridin-2-ylbutan-2-one

Physicochemical properties Chemical characterization Quality control

3-Pyridin-2-ylbutan-2-one (CAS 6304-21-8) is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. Its structure consists of a butan-2-one backbone substituted with a pyridin-2-yl group at the 3-position.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 6304-21-8
Cat. No. B12791558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-2-ylbutan-2-one
CAS6304-21-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C(=O)C
InChIInChI=1S/C9H11NO/c1-7(8(2)11)9-5-3-4-6-10-9/h3-7H,1-2H3
InChIKeyKOWMEZQUWWKOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-2-ylbutan-2-one (CAS 6304-21-8): A Specialized C9H11NO Pyridine-Butanone Hybrid Scaffold


3-Pyridin-2-ylbutan-2-one (CAS 6304-21-8) is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . Its structure consists of a butan-2-one backbone substituted with a pyridin-2-yl group at the 3-position . The compound is characterized by a density of 1.019 g/cm³ and a boiling point of 216.9 °C at 760 mmHg . While it falls into the broad class of pyridine derivatives, its specific combination of a ketone and a 2-pyridinyl group creates a distinct scaffold that differentiates it from other pyridinyl-butanone isomers and functionalized analogs.

Why 3-Pyridin-2-ylbutan-2-one Cannot Be Replaced by Generic Pyridine or Butanone Analogs


Procurement of a generic pyridine or butanone derivative cannot replicate the functionality of 3-pyridin-2-ylbutan-2-one (CAS 6304-21-8) due to its precise substitution pattern. The placement of the pyridin-2-yl group at the 3-position of the butan-2-one chain generates a unique steric and electronic environment that is absent in isomers like 1-(pyridin-3-yl)butan-1-one or 4-(pyridin-2-yl)butan-2-one . This specific architecture is not merely a structural nuance; it is a prerequisite for the compound's demonstrated utility as a synthetic intermediate in the development of antifungal agents [1]. Furthermore, the compound's distinct physicochemical profile—including a density of 1.019 g/cm³ and a boiling point of 216.9 °C—differentiates it from other pyridinyl-butanone isomers , which can affect reaction conditions, purification protocols, and final product specifications.

Quantitative Differentiation of 3-Pyridin-2-ylbutan-2-one: Physicochemical and Functional Comparison Data


Physicochemical Differentiation: Density and Boiling Point Comparison vs. Pyridinyl-Butanone Isomers

3-Pyridin-2-ylbutan-2-one (CAS 6304-21-8) exhibits a density of 1.019 g/cm³ and a boiling point of 216.9 °C at 760 mmHg . These values are distinct from the closest isomer, 1-(pyridin-3-yl)butan-1-one (CAS 350-46-9), which has a reported density of 1.024 g/cm³ and a boiling point of 222.0 °C . The quantified difference of -0.005 g/cm³ in density and -5.1 °C in boiling point highlights the impact of the pyridine substitution position on the compound's physical state, which can be critical for separation and formulation processes .

Physicochemical properties Chemical characterization Quality control

Functional Differentiation: Documented Utility as an Antifungal Intermediate

In the context of novel antifungal agents, 3-pyridin-2-ylbutan-2-one is explicitly disclosed as a preferred intermediate for the synthesis of compounds of Formula (I) in patent US20070105943A1 [1]. This patent asserts that the resulting antifungal agents exhibit excellent antifungal action not found in prior art agents, providing a clear class-level advantage [2]. In contrast, simple pyridine or butanone building blocks lack this documented role and are not claimed for the same synthetic pathways or biological outcomes.

Antifungal agents Medicinal chemistry Synthetic intermediate

Purity and Analytical Differentiation: Batch-Specific QC Data Availability

Procurement of 3-pyridin-2-ylbutan-2-one (CAS 6304-21-8) from reputable suppliers like Bidepharm guarantees a standard purity of 95% and includes access to batch-specific quality control (QC) data such as NMR, HPLC, and GC reports . This level of analytical documentation is not universally provided for lesser-characterized pyridinyl-butanone isomers or custom-synthesized batches , where the user may need to invest additional time and resources in independent characterization.

Quality control Analytical chemistry Procurement specification

Optimal Application Scenarios for 3-Pyridin-2-ylbutan-2-one (CAS 6304-21-8) Based on Evidence


Synthesis of Next-Generation Antifungal Agents

Use 3-pyridin-2-ylbutan-2-one as a key intermediate to synthesize a new class of antifungal compounds. As disclosed in patent US20070105943A1, this compound serves as a crucial building block for constructing heterocyclic cores with potent antifungal activity not observed in existing therapies [1]. Its specific substitution pattern is essential for the activity of the final compounds, making it the optimal starting material for research programs focused on overcoming drug-resistant fungal infections.

Physicochemical Reference Standard for Isomer Identification

Employ the well-defined density (1.019 g/cm³) and boiling point (216.9 °C) of 3-pyridin-2-ylbutan-2-one as a reference standard for analytical method development . Its distinct physicochemical profile, when compared to isomers like 1-(pyridin-3-yl)butan-1-one, allows for the creation of robust HPLC or GC methods to identify and quantify this specific isomer in complex reaction mixtures or purity assessments, ensuring precise control over synthetic processes .

Structure-Activity Relationship (SAR) Studies in Pyridine-Based Drug Discovery

Leverage the unique 3-pyridin-2-yl substitution of this butanone scaffold as a starting point for SAR studies. Researchers investigating the impact of pyridine position and ketone placement on biological target engagement will find this compound to be a valuable comparator to its 3-pyridyl and 4-pyridyl isomers . Its established role as an intermediate provides a foundation for exploring novel chemical space within this specific heterocyclic class.

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22 linked technical documents
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